molecular formula C15H17O4P B14515783 Methyl bis(3-methylphenyl) phosphate CAS No. 62750-94-1

Methyl bis(3-methylphenyl) phosphate

Cat. No.: B14515783
CAS No.: 62750-94-1
M. Wt: 292.27 g/mol
InChI Key: FUXHPPIVOXVGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl bis(3-methylphenyl) phosphate is an organophosphorus compound characterized by the presence of two 3-methylphenyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl bis(3-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl bis(3-methylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of higher oxidation state phosphates.

    Reduction: Formation of phosphite or phosphine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl bis(3-methylphenyl) phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial formulations.

Mechanism of Action

The mechanism of action of methyl bis(3-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    Triphenyl phosphate: Another organophosphorus compound with three phenyl groups attached to a phosphate moiety.

    Tricresyl phosphate: Contains three cresyl groups attached to a phosphate moiety.

    Bis(3-methylphenyl) phenyl phosphate: Similar structure with one phenyl and two 3-methylphenyl groups attached to a phosphate moiety.

Uniqueness: Methyl bis(3-methylphenyl) phosphate is unique due to the presence of two 3-methylphenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

62750-94-1

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

methyl bis(3-methylphenyl) phosphate

InChI

InChI=1S/C15H17O4P/c1-12-6-4-8-14(10-12)18-20(16,17-3)19-15-9-5-7-13(2)11-15/h4-11H,1-3H3

InChI Key

FUXHPPIVOXVGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC)OC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.